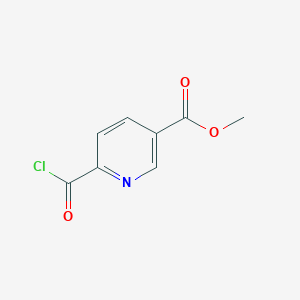

Methyl 6-(chlorocarbonyl)nicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-carbonochloridoylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3/c1-13-8(12)5-2-3-6(7(9)11)10-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGOPLLTIUPDDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609441 | |

| Record name | Methyl 6-(chlorocarbonyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169124-35-0 | |

| Record name | Methyl 6-(chlorocarbonyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Importance in Synthetic Organic Chemistry

The primary strategic importance of Methyl 6-(chlorocarbonyl)nicotinate lies in its function as a versatile acylating agent. The chlorocarbonyl group is a highly reactive derivative of a carboxylic acid, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles. This reactivity allows for the efficient introduction of the 6-(methoxycarbonyl)nicotinoyl moiety into various substrates.

The synthesis of such an acyl chloride would typically proceed from its corresponding carboxylic acid, 6-(methoxycarbonyl)nicotinic acid, by reacting it with a chlorinating agent like thionyl chloride or oxalyl chloride. researchgate.net

Key Research Findings on Reactivity:

Amide Formation: It reacts readily with primary and secondary amines to form the corresponding amides. This reaction is fundamental in medicinal chemistry for linking the nicotinate (B505614) core to amine-containing pharmacophores or biomolecules.

Ester Formation: In reactions with alcohols or phenols, it forms new ester linkages. This provides a route to a diverse array of diesters with potentially varied physical and biological properties.

Friedel-Crafts Acylation: The acyl chloride can act as an electrophile in Friedel-Crafts acylation reactions with electron-rich aromatic or heteroaromatic compounds, leading to the formation of complex ketone structures.

This controlled reactivity makes Methyl 6-(chlorocarbonyl)nicotinate a superior building block for creating large, targeted libraries of compounds for screening in drug discovery and materials science. The presence of the less reactive methyl ester at the 3-position allows for this group to be carried through initial reactions unchanged, available for subsequent modification if required.

Interactive Table: Illustrative Reactions of Methyl 6-(chlorocarbonyl)nicotinate

The table below shows the expected products from the reaction of Methyl 6-(chlorocarbonyl)nicotinate with various classes of nucleophiles, demonstrating its synthetic utility.

| Nucleophile | Product Class | General Structure of Product |

|---|---|---|

| Primary Amine (R-NH₂) | N-Substituted Amide | Pyridine-3-carboxylate-6-carboxamide |

| Alcohol (R-OH) | Diester | Pyridine-3,6-dicarboxylate |

Contextual Role Within Nicotinate and Pyridine Chemistry

Direct Synthesis Pathways

The most direct route to Methyl 6-(chlorocarbonyl)nicotinate involves the chemical alteration of a precursor molecule that already contains the core pyridine and ester structure. This pathway focuses on the final, critical step of forming the acyl chloride.

The synthesis of Methyl 6-(chlorocarbonyl)nicotinate is achieved from its corresponding carboxylic acid precursor, Methyl 6-carboxynicotinate . The preparation of this precursor can be accomplished through the oxidation of a suitable substituted pyridine. For instance, processes have been developed for the oxidation of 2-methyl-5-ethylpyridine to produce 6-methylnicotinic acid. environmentclearance.nic.ingoogle.com A similar oxidation of the methyl group, followed by esterification of the resulting acid, provides a route to the necessary precursor.

A general process involves the oxidation of 2-methyl-5-ethylpyridine at elevated temperatures using an oxidizing agent like nitric acid in the presence of sulfuric acid. google.com Following the oxidation, the reaction mixture, containing organic acids, is treated with an alcohol, such as methanol, and heated to facilitate esterification. google.com The desired methyl nicotinate derivative can then be isolated from the resulting ester mixture. google.com

Once the precursor, Methyl 6-carboxynicotinate, is obtained, the pivotal step is the conversion of its carboxylic acid group into a chlorocarbonyl (acyl chloride) group. This transformation is a standard procedure in organic synthesis, turning the relatively unreactive carboxylic acid into a highly reactive acyl chloride, which is susceptible to nucleophilic attack.

Thionyl chloride (SOCl₂) is a frequently used reagent for the conversion of carboxylic acids to acyl chlorides. chemistrysteps.comlibretexts.org The reaction is efficient and driven to completion by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl). masterorganicchemistry.com

The mechanism proceeds via a nucleophilic attack of the carboxylic acid's oxygen on the sulfur atom of thionyl chloride. This forms a reactive chlorosulfite intermediate, which enhances the leaving group potential of the hydroxyl group. libretexts.org A chloride ion, generated in the process, then acts as a nucleophile, attacking the carbonyl carbon. libretexts.org The subsequent reformation of the carbonyl double bond leads to the expulsion of the chlorosulfite group, which decomposes into the stable gaseous products SO₂ and HCl. masterorganicchemistry.com

Reaction conditions typically involve heating the carboxylic acid with an excess of thionyl chloride, often under reflux, while ensuring the exclusion of moisture to prevent hydrolysis of the reagent and product. researchgate.net In some cases, a catalyst such as pyridine or N,N-dimethylformamide (DMF) may be employed to accelerate the reaction. masterorganicchemistry.comnih.gov

Table 1: Reagents and Conditions for Chlorocarbonyl Formation This is an interactive table. You can sort and filter the data.

| Reagent | Catalyst | Typical Conditions | Byproducts |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Pyridine, DMF, or none | Reflux, anhydrous | SO₂, HCl |

| Oxalyl Chloride ((COCl)₂) | DMF (catalytic) | Anhydrous solvent (e.g., CH₂Cl₂), room temp. | CO, CO₂, HCl |

| Phosphorus Pentachloride (PCl₅) | None | Anhydrous solvent or neat | POCl₃, HCl |

Related Preparations of Chlorocarbonyl Intermediates

The principles used to synthesize Methyl 6-(chlorocarbonyl)nicotinate are applicable to a wide range of other aromatic and heterocyclic systems. Examining these related preparations provides broader context for the chlorocarbonylation techniques.

The synthesis of chlorocarbonyl compounds is not limited to pyridine systems. Analogous intermediates are crucial in various fields. For example, Methyl 4-(chlorocarbonyl)benzoate is a versatile chemical compound used in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com Its reactivity is centered on the chlorocarbonyl group, which allows for efficient derivatization. chemimpex.com

The synthesis of such analogs, like the hypothetical Methyl 4-(chlorocarbonyl)-2-fluorobenzoate, would follow a similar logic. The process would likely start from a substituted benzoic acid. For instance, the synthesis of Methyl 4-chloro-2-fluorobenzoate (B8447827) involves the esterification of 4-chloro-2-fluorobenzoic acid with methanol, using an acid catalyst. To create the target acid chloride, one would start with a dicarboxylic acid precursor, perform a mono-esterification, and then convert the remaining carboxylic acid to a chlorocarbonyl group using a reagent like thionyl chloride.

The conversion of carboxylic acids to acid chlorides is a cornerstone of synthetic chemistry for various heterocyclic compounds. The pyridine ring system is found in numerous pharmacologically important molecules, making the synthesis of its derivatives a significant area of research. nih.govnih.gov

The formation of a chlorocarbonyl group on a heterocyclic ring, such as pyridine, almost invariably proceeds through the corresponding carboxylic acid. Direct chlorocarbonylation of the ring is not a standard method. Instead, functional group interconversion is the preferred strategy. The presence of the nitrogen heteroatom in pyridine can influence the reactivity of the ring and its substituents, but the fundamental reaction with chlorinating agents like thionyl chloride or oxalyl chloride remains effective. chemistrysteps.com These reactive intermediates are rarely isolated and are typically used in subsequent steps to form esters, amides, or ketones via nucleophilic acyl substitution. masterorganicchemistry.com The synthesis of various substituted pyridine derivatives often relies on this robust and predictable transformation. nih.gov

Applications of Methyl 6 Chlorocarbonyl Nicotinate As a Key Synthetic Intermediate

Precursor to Specialized Organic Molecules

The reactivity of the acyl chloride group in Methyl 6-(chlorocarbonyl)nicotinate allows for its facile conversion into various other functional groups, making it an ideal precursor for the synthesis of specialized organic molecules with desired biological activities or material properties.

Methyl 6-(chlorocarbonyl)nicotinate serves as a key building block in the synthesis of novel analogs of Retinoid-X-Receptor (RXR) agonists. nih.gov RXRs are nuclear receptors that play a pivotal role in a multitude of cellular processes by forming heterodimers with other nuclear receptors. nih.govmdpi.com The development of selective RXR agonists, often referred to as rexinoids, is an active area of research for potential therapeutic applications. nih.govdocumentsdelivered.com

One notable application involves the synthesis of analogs of bexarotene, an FDA-approved drug. nih.gov The goal of synthesizing new analogs is often to improve selectivity for RXR, thereby reducing side effects that may arise from the disruption of other RXR-dependent pathways. nih.govnih.gov

A specific synthetic route utilizes Methyl 6-(chlorocarbonyl)nicotinate in a Friedel-Crafts acylation reaction. For instance, Methyl 6-(chlorocarbonyl)nicotinate, also referred to as methyl 6-(chlorocarbonyl)-pyridine-3-carboxylate, is reacted with a substituted naphthalene (B1677914) derivative, such as 1,2,3,4-tetrahydro-1,1,4,4,6,7-hexamethylnaphthalene, in the presence of a Lewis acid catalyst like aluminum chloride. nih.govmdpi.com This reaction directly attaches the nicotinate (B505614) moiety to the hydrophobic tetrathydronaphthalene scaffold, a common feature in many rexinoids, yielding compounds like Methyl 6-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]nicotinate. nih.gov

These synthesized analogs are then evaluated for their ability to bind to and activate RXR, often using cell-based assays. mdpi.comnih.gov The research aims to develop compounds with enhanced anti-proliferative potential in specific cell lines and improved selectivity for certain RXR heterodimers, such as the RXR-LXR pair, which is of interest in the context of neurodegenerative disorders. mdpi.comnih.gov

Table 1: Example of RXR Agonist Analog Synthesis

| Reactant A | Reactant B | Product |

|---|

The synthesis of RXR agonist analogs from Methyl 6-(chlorocarbonyl)nicotinate also represents a method for preparing heterocyclic compounds with potential immunomodulatory scaffolds. RXRs are integral to the function of the immune system, in part through their partnership with other nuclear receptors like the Liver X Receptors (LXRs) and Peroxisome Proliferator-Activated Receptors (PPARs), which are known regulators of inflammatory and immune responses. mdpi.com

By creating novel rexinoids, researchers can modulate these RXR-dependent pathways. The selectivity of these synthetic analogs for different RXR heterodimers can lead to more targeted immunomodulatory effects. nih.gov For example, analogs that selectively activate RXR-LXR heterodimers are being investigated for their potential in treating neurodegenerative disorders, which often have a significant inflammatory component. mdpi.comnih.gov The development of these specialized heterocyclic structures from Methyl 6-(chlorocarbonyl)nicotinate thus provides a platform for creating new molecules with tailored immunomodulatory properties.

Derivatization into Substituted Nicotinates

The chemical reactivity of Methyl 6-(chlorocarbonyl)nicotinate makes it an excellent starting point for the synthesis of a variety of substituted nicotinate derivatives. The acyl chloride is readily transformed into amides, esters, and ketones, while the pyridine (B92270) ring itself can be further modified.

The acyl chloride functionality of Methyl 6-(chlorocarbonyl)nicotinate is highly susceptible to nucleophilic attack, allowing for the straightforward introduction of a wide range of substituents at the 6-position of the pyridine ring. This leads to the formation of a diverse library of methyl 6-substituted nicotinate derivatives.

General methods have been described for the synthesis of methyl 6-X-nicotinates, where X can represent various functional groups such as nitro (NO2), bromo (Br), methoxy (B1213986) (MeO), and dimethylamino (Me2N). researchgate.net While some of these may be prepared from other starting materials, Methyl 6-(chlorocarbonyl)nicotinate provides a direct route to many of these derivatives. For example, reaction with an appropriate nucleophile like an alcohol (R-OH) would yield the corresponding ester, and reaction with a primary or secondary amine (R-NH2 or R2NH) would yield the corresponding amide.

Table 2: Examples of Derivatization Reactions

| Nucleophile | Resulting Functional Group at C6 | Product Class |

|---|---|---|

| Water (H₂O) | Carboxylic Acid (-COOH) | Nicotinic acid derivative |

| Alcohol (R-OH) | Ester (-COOR) | Diester derivative |

| Amine (R₂NH) | Amide (-CONR₂) | Amide derivative |

Beyond the derivatization at the C6 position via the acyl chloride, the pyridine nucleus of the resulting nicotinate derivatives can be further functionalized to build more complex molecular architectures. Modern synthetic methods offer various strategies to achieve this.

One such strategy is the photochemical organocatalytic functionalization of the pyridine ring. doi.org This method allows for the introduction of alkyl or other groups onto the pyridine ring itself, often with high regioselectivity. For instance, using a photocatalyst and a suitable radical precursor, it is possible to add substituents to the pyridine ring of a nicotinate derivative through a radical-mediated process. doi.org This type of reaction can be used to create novel C-C bonds, significantly increasing the structural complexity and providing access to compounds that would be difficult to synthesize using traditional methods. doi.org Such late-stage functionalization techniques are highly valuable in drug discovery and materials science for the rapid generation of analog libraries.

Advanced Spectroscopic and Computational Characterization in Chemical Research

Spectroscopic Techniques for Structural Elucidation and Reaction Analysis

Spectroscopic methods are indispensable tools in modern chemical synthesis, offering non-destructive and highly sensitive means to verify molecular structures and monitor the progress of chemical reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within a molecule.

In the context of synthetic studies involving nicotinic acid derivatives, NMR is crucial for confirming the successful formation of the desired products. For instance, in the synthesis of novel acylhydrazones and 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives from nicotinic acid hydrazide, ¹H and ¹³C NMR spectra provide definitive evidence of the structural transformations. nih.gov In the ¹H NMR spectra of acylhydrazone derivatives of nicotinic acid, characteristic signals for the NH group typically appear as a singlet in the downfield region of δ 11.73–12.91 ppm, while the proton of the =CH group is observed at δ 8.23–9.11 ppm. nih.gov Similarly, in the ¹³C NMR spectra, the carbon signals for the C=O and =CH groups are found in the expected ranges of δ 161.18–185.41 ppm and δ 137.11–138.61 ppm, respectively. nih.gov

Interactive Data Table: Representative NMR Data for Nicotinic Acid Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| Acylhydrazone of Nicotinic Acid | ¹H | 11.73–12.91 | s | NH |

| ¹H | 8.23–9.11 | s | =CH | |

| ¹³C | 161.18–185.41 | C=O | ||

| ¹³C | 137.11–138.61 | =CH | ||

| Methyl nicotinate (B505614) | ¹H | 9.227 | H-2 (Pyridine) | |

| ¹H | 8.775 | H-6 (Pyridine) | ||

| ¹H | 8.293 | H-4 (Pyridine) | ||

| ¹H | 7.392 | H-5 (Pyridine) | ||

| ¹H | 3.959 | OCH₃ | ||

| ¹³C | 165.5 | C=O | ||

| ¹³C | 153.2 | C-6 (Pyridine) | ||

| ¹³C | 151.1 | C-2 (Pyridine) | ||

| ¹³C | 137.0 | C-4 (Pyridine) | ||

| ¹³C | 126.5 | C-3 (Pyridine) | ||

| ¹³C | 123.6 | C-5 (Pyridine) | ||

| ¹³C | 52.4 | OCH₃ |

Note: The chemical shifts for "Methyl nicotinate" are approximate and can vary depending on the solvent and experimental conditions. chemicalbook.com

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are complementary techniques that provide valuable information for compound verification.

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. academicjournals.org For "Methyl 6-(chlorocarbonyl)nicotinate," the IR spectrum would be expected to show characteristic absorption bands for the carbonyl groups of the ester and the acyl chloride, as well as vibrations associated with the pyridine (B92270) ring. The C=O stretching vibration for an acyl chloride typically appears in the range of 1770-1820 cm⁻¹, while for an ester, it is found around 1735-1750 cm⁻¹.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity. nih.govchemicalbook.com In the mass spectrum of "Methyl 6-(chlorocarbonyl)nicotinate," the molecular ion peak would correspond to its molecular weight. The fragmentation pattern would likely show the loss of the chlorine atom, the chlorocarbonyl group, and the methoxy (B1213986) group from the ester. The National Institute of Standards and Technology (NIST) provides a reference mass spectrum for the related compound "Methyl nicotinate," which can serve as a basis for interpreting the fragmentation of its derivatives. nist.gov

Interactive Data Table: Key Spectroscopic Data for Compound Verification

| Technique | Functional Group / Fragment | Expected Signature |

| IR Spectroscopy | C=O (Acyl Chloride) | 1770-1820 cm⁻¹ (stretch) |

| C=O (Ester) | 1735-1750 cm⁻¹ (stretch) | |

| C-O (Ester) | 1000-1300 cm⁻¹ (stretch) | |

| C-Cl (Acyl Chloride) | 650-850 cm⁻¹ (stretch) | |

| Aromatic C=C and C=N | ~1400-1600 cm⁻¹ (stretches) | |

| Mass Spectrometry | Molecular Ion (M⁺) | Peak at the molecular weight of the compound |

| [M-Cl]⁺ | Loss of chlorine atom | |

| [M-COCl]⁺ | Loss of chlorocarbonyl group | |

| [M-OCH₃]⁺ | Loss of methoxy group |

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides unambiguous information about bond lengths, bond angles, and intermolecular interactions in the solid state.

While a specific crystal structure for "Methyl 6-(chlorocarbonyl)nicotinate" is not available in the provided search results, X-ray diffraction has been successfully employed to determine the crystal structures of various related nicotinic acid derivatives. nih.gov For example, the crystal structures of newly synthesized acylhydrazones derived from nicotinic acid have been determined by single-crystal X-ray diffraction analysis, confirming their chemical structures. nih.gov Similarly, the solid-state structure of pure nicotinic acid has been characterized using X-ray diffraction. researchgate.net These studies on related compounds provide valuable insights into the expected solid-state packing and intermolecular interactions that might be present in crystalline "Methyl 6-(chlorocarbonyl)nicotinate."

Computational Chemistry for Mechanistic and Electronic Structure Analysis

Computational chemistry provides a theoretical framework to investigate the properties and reactivity of molecules, offering insights that can be difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) is a widely used computational method that allows for the calculation of the electronic structure and energy of molecules. mdpi.com It is particularly useful for studying reaction mechanisms by locating and characterizing transition states and intermediates. researchgate.netresearchgate.net

DFT calculations can be applied to investigate the reactivity of "Methyl 6-(chlorocarbonyl)nicotinate" in various chemical transformations. For instance, in reactions involving nucleophilic attack at the acyl chloride or ester carbonyl group, DFT can be used to model the potential energy surface of the reaction. This allows for the determination of activation barriers and reaction energies, providing a deeper understanding of the reaction kinetics and thermodynamics. researchgate.net Studies on related systems, such as the reactions of pyrazole (B372694) derivatives, have demonstrated the power of DFT in elucidating reaction pathways. researchgate.net The choice of functional and basis set, such as B3LYP/6-31G(d,p), is crucial for obtaining accurate results. rsc.org

Frontier Molecular Orbital (FMO) theory and the analysis of Molecular Electrostatic Potentials (MEP) are powerful conceptual tools derived from computational chemistry that help in understanding and predicting chemical reactivity. wikipedia.orgnumberanalytics.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. libretexts.org The HOMO represents the region of the molecule most likely to donate electrons, while the LUMO represents the region most likely to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap generally implies higher reactivity. acadpubl.eu For "Methyl 6-(chlorocarbonyl)nicotinate," the LUMO is expected to be localized on the highly electrophilic carbonyl carbon of the acyl chloride group, making it susceptible to nucleophilic attack.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. acadpubl.eu It maps the electrostatic potential onto the electron density surface, with red regions indicating negative potential (electron-rich areas) and blue regions indicating positive potential (electron-poor areas). For "Methyl 6-(chlorocarbonyl)nicotinate," the MEP would show a significant region of positive potential around the carbonyl carbon of the acyl chloride, further highlighting its electrophilic nature and susceptibility to nucleophilic attack.

Interactive Data Table: Predicted FMO and MEP Characteristics for Methyl 6-(chlorocarbonyl)nicotinate

| Property | Predicted Characteristic | Implication for Reactivity |

| HOMO | Likely localized on the pyridine ring and ester oxygen. | Site for electrophilic attack. |

| LUMO | Primarily localized on the carbonyl carbon of the acyl chloride. | Primary site for nucleophilic attack. |

| HOMO-LUMO Gap | Expected to be relatively small. | Indicates good reactivity towards nucleophiles. |

| MEP (Negative) | Expected around the nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester. | Regions attractive to electrophiles or involved in hydrogen bonding. |

| MEP (Positive) | Expected around the carbonyl carbon of the acyl chloride. | Highly electrophilic center, prone to nucleophilic attack. |

Theoretical Predictions of Reactivity and Stereoselectivity

In the realm of modern chemical research, computational chemistry has emerged as a powerful tool for predicting the reactivity and stereoselectivity of molecules, offering insights that complement and guide experimental work. For a compound such as Methyl 6-(chlorocarbonyl)nicotinate, theoretical predictions are invaluable for understanding its behavior in various chemical transformations. These predictions are typically grounded in quantum mechanical calculations, with Density Functional Theory (DFT) being a prominently used method.

The reactivity of Methyl 6-(chlorocarbonyl)nicotinate is governed by the electronic distribution within the molecule, particularly the location of its frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which the molecule is most likely to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO signifies the region most likely to accept electrons, highlighting sites prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally implying higher reactivity.

For pyridine derivatives, DFT calculations are routinely employed to model the electronic properties and predict sites of reactivity. nih.gov For instance, in studies of related pyridine compounds, the molecular structure is first optimized using a specified basis set, such as 6-31G(d,p), to find the lowest energy conformation. nih.gov Following optimization, various electronic parameters are calculated to create a detailed reactivity map of the molecule.

One key aspect of this analysis is the generation of a Molecular Electrostatic Potential (MEP) surface. The MEP provides a visual representation of the charge distribution on the molecule's surface, with color-coding indicating electron-rich (typically red) and electron-poor (typically blue) regions. For Methyl 6-(chlorocarbonyl)nicotinate, the carbonyl carbon of the chlorocarbonyl group is expected to be a significant electrophilic site, while the nitrogen atom of the pyridine ring and the oxygen atoms would be nucleophilic centers.

Local reactivity descriptors, such as Fukui functions, offer more detailed, atom-specific information. These functions predict which specific atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. In the case of Methyl 6-(chlorocarbonyl)nicotinate, Fukui functions would be crucial for distinguishing the reactivity of the different carbon atoms on the pyridine ring and the carbonyl carbons.

While specific DFT studies on Methyl 6-(chlorocarbonyl)nicotinate are not widely available in the cited literature, the established methodologies used for similar pyridine derivatives provide a clear framework for how such theoretical predictions would be made. nih.govresearchgate.net The insights gained from these computational models are fundamental for designing synthetic routes and predicting the outcomes of chemical reactions involving this compound.

Interactive Data Tables

The following tables represent the type of data that would be generated from a DFT study on Methyl 6-(chlorocarbonyl)nicotinate. The values are hypothetical and for illustrative purposes.

Table 1: Calculated Frontier Molecular Orbital (FMO) Energies

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -7.85 | Highest Occupied Molecular Orbital |

| LUMO | -2.15 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.70 | Energy difference between HOMO and LUMO |

Table 2: Calculated Global Reactivity Descriptors

| Descriptor | Value (eV) | Formula |

| Ionization Potential (I) | 7.85 | I ≈ -EHOMO |

| Electron Affinity (A) | 2.15 | A ≈ -ELUMO |

| Electronegativity (χ) | 5.00 | χ = (I + A) / 2 |

| Chemical Hardness (η) | 2.85 | η = (I - A) / 2 |

| Global Electrophilicity (ω) | 4.39 | ω = χ2 / (2η) |

Table 3: Predicted Local Reactivity (Fukui Functions)

| Atomic Site | f+ (for nucleophilic attack) | f- (for electrophilic attack) | f0 (for radical attack) |

| N1 (Pyridine) | 0.08 | 0.15 | 0.115 |

| C2 (Pyridine) | 0.12 | 0.05 | 0.085 |

| C4 (Pyridine) | 0.10 | 0.07 | 0.085 |

| C6 (Pyridine) | 0.09 | 0.04 | 0.065 |

| C7 (Carbonyl - Ester) | 0.25 | 0.03 | 0.140 |

| C8 (Carbonyl - Acyl Chloride) | 0.35 | 0.02 | 0.185 |

Future Research Perspectives and Challenges in Methyl 6 Chlorocarbonyl Nicotinate Chemistry

Development of Sustainable Synthetic Routes

The conventional synthesis of nicotinic acid and its derivatives, the precursors to Methyl 6-(chlorocarbonyl)nicotinate, often relies on harsh oxidation processes. For instance, the industrial production of nicotinic acid from 5-ethyl-2-methylpyridine (B142974) typically uses nitric acid, a process that generates significant nitrous oxide, a potent greenhouse gas. nih.govresearchgate.net Similarly, the conversion of the carboxylic acid to the acyl chloride functionality often employs reagents like thionyl chloride or oxalyl chloride, which produce corrosive HCl gas and are themselves hazardous. orgosolver.comstackexchange.com Future research must prioritize the development of more environmentally benign and sustainable synthetic methodologies.

Key areas for future investigation include:

Biocatalysis and Enzymatic Synthesis: Exploring enzymatic or whole-cell biocatalytic processes presents a promising green alternative. rsc.org Research into biocatalytic routes starting from renewable resources or biomass could significantly reduce the environmental footprint. ukri.org For example, the use of engineered microorganisms to produce nicotinic acid precursors from simple sugars or other bio-based feedstocks is an active area of research. google.com The subsequent conversion to the target molecule could also be achieved using biocatalysts, avoiding harsh chemical reagents.

Green Chlorination Agents: A significant challenge lies in replacing traditional chlorinating agents. Future work could focus on developing solid-supported reagents or catalytic systems that are more easily separated from the reaction mixture and can be recycled. Investigating alternative, less hazardous chlorination chemistries is crucial for improving the safety and sustainability of the synthesis.

Catalytic Gas-Phase Oxidation: For precursor synthesis, catalytic gas-phase oxidation of picoline derivatives directly to nicotinic acid represents a major step forward in green chemistry, avoiding the use of stoichiometric oxidants. chimia.chresearchgate.net Refining these catalytic systems to improve selectivity and yield for the specific precursors needed for Methyl 6-(chlorocarbonyl)nicotinate will be an important research direction.

Exploration of Novel Reactivity Patterns for Diversified Chemical Libraries

The distinct reactivity of the acyl chloride and methyl ester groups in Methyl 6-(chlorocarbonyl)nicotinate is a key feature that can be exploited for the creation of diverse molecular libraries for drug discovery and other applications. researchgate.netnih.gov The acyl chloride is significantly more reactive towards nucleophiles than the methyl ester, allowing for selective, stepwise functionalization. researchgate.net

Future research should focus on:

Sequential Functionalization: Systematically exploring a wide range of nucleophiles (amines, alcohols, thiols, organometallics) to react selectively with the acyl chloride while leaving the methyl ester intact. The resulting nicotinic acid ester derivatives can then undergo a second reaction at the ester position (e.g., hydrolysis followed by amide coupling, or reduction) to generate a second point of diversity. This strategy provides a powerful tool for rapidly assembling libraries of complex pyridine (B92270) derivatives. researchgate.netscripps.edu

One-Pot Reactions: Developing one-pot, multi-component reactions that leverage the differential reactivity of the two functional groups to build complex heterocyclic systems in a single, efficient operation. nih.gov This approach aligns with the principles of green chemistry by reducing solvent waste and purification steps. researchgate.net

Intramolecular Cyclizations: Designing precursors that, after initial reaction at the acyl chloride, can undergo subsequent intramolecular cyclization involving the methyl ester group or a substituent introduced in the first step. This could provide access to novel fused heterocyclic ring systems, which are often privileged structures in medicinal chemistry.

Integration into Supramolecular Chemistry and Advanced Materials

The pyridine nitrogen atom and the two carbonyl oxygen atoms of Methyl 6-(chlorocarbonyl)nicotinate and its derivatives provide multiple coordination sites for interaction with metal ions. nih.govrsc.org This makes them excellent candidates for building blocks in supramolecular chemistry and the design of advanced materials with tailored properties.

Promising future directions include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): Using derivatives of Methyl 6-(chlorocarbonyl)nicotinate as organic ligands to construct novel coordination polymers and MOFs. nih.govresearchgate.net By carefully choosing the metal ions and modifying the pyridine ligand, it may be possible to create materials with specific porosities, catalytic activities, or photoluminescent properties. acs.orgalfachemic.com The inherent functionality of the pyridine ring offers a platform for creating functional materials for applications in gas storage, separation, and catalysis. nih.gov

Hydrogen-Bonded Assemblies: The ability of the pyridine nitrogen to act as a hydrogen bond acceptor, along with the potential for introducing hydrogen bond donors through reaction at the acyl chloride, allows for the design of complex, self-assembling supramolecular structures. nih.gov The crystal structure of the related Methyl 6-chloronicotinate, for example, reveals the formation of layers through C-H···N hydrogen bonds and π-π stacking interactions. nih.gov

Functional Materials: Incorporating derivatives of this compound into polymers or onto surfaces to create materials with specific electronic or optical properties. acs.org The electron-deficient nature of the pyridine ring, combined with the potential for extensive conjugation in its derivatives, could be exploited in the development of materials for electronics and photonics.

Application of Advanced Mechanistic Investigations

A thorough understanding of the reaction mechanisms is fundamental to controlling the selectivity and efficiency of the synthesis and functionalization of Methyl 6-(chlorocarbonyl)nicotinate. Future research should leverage both computational and experimental techniques to gain deeper insights.

Key areas for investigation include:

Computational Modeling: Employing quantum chemistry methods, such as Density Functional Theory (DFT), to model reaction pathways, predict the regioselectivity of nucleophilic attack, and understand the stability of intermediates. nih.gov Such studies can help elucidate the factors that govern the differential reactivity of the acyl chloride versus the methyl ester and predict the outcome of reactions with different nucleophiles.

Reaction Intermediates: The reaction of the acyl chloride with pyridine-type nucleophiles can form reactive acylpyridinium intermediates. stackexchange.comresearchgate.netscripps.edu Studying the formation, stability, and subsequent reactivity of these intermediates is crucial for optimizing reaction conditions and preventing unwanted side reactions. lsu.edu Spectroscopic techniques (e.g., in-situ NMR) can be employed to detect and characterize these transient species.

Catalyst-Substrate Interactions: For catalytic reactions, detailed mechanistic studies are needed to understand how the catalyst interacts with the substrate to promote the desired transformation. This knowledge is essential for the rational design of more efficient and selective catalysts for both the synthesis of the molecule and its subsequent derivatization.

By focusing on these research frontiers, the scientific community can unlock the full potential of Methyl 6-(chlorocarbonyl)nicotinate as a versatile chemical building block, paving the way for innovations in sustainable chemistry, medicine, and materials science.

Q & A

Advanced Question

- Accelerated stability studies : Store samples at −20°C and monitor decomposition via 1H NMR (e.g., loss of chlorocarbonyl peak at δ ~10 ppm) over 6–12 months .

- Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (e.g., >200°C for related nicotinate esters) .

- HPLC-MS : Detect hydrolyzed products (e.g., nicotinic acid derivatives) at ppm levels .

How can conflicting spectroscopic data for methyl 6-(chlorocarbonyl)nicotinate derivatives be resolved?

Advanced Question

- Solvent effects : Compare DMSO-d6 vs. CD3OD NMR spectra to identify solvent-induced shifts (e.g., amine proton signals in CD3OD at δ 4.47 ppm vs. DMSO-d6 at δ 8.0–10.0 ppm) .

- Computational validation : Use DFT calculations to predict 13C NMR chemical shifts and match experimental data (e.g., δ 167.1 ppm for ester carbonyl groups) .

What are the best practices for handling methyl 6-(chlorocarbonyl)nicotinate in air-sensitive reactions?

Basic Question

- Glovebox use : For moisture-sensitive steps (e.g., chlorination with SOCl2) .

- Schlenk techniques : Transfer intermediates under vacuum/nitrogen to prevent hydrolysis .

- Quenching protocols : Neutralize excess reagents (e.g., aqueous NaHCO3 for HCl byproducts) before extraction .

How can researchers leverage methyl 6-(chlorocarbonyl)nicotinate to synthesize bioactive analogs?

Advanced Question

- Retinoid-X-Receptor (RXR) agonists : Couple with tetralone derivatives (e.g., 3,5,5,8,8-pentamethyltetralin) via Friedel-Crafts acylation, followed by HPLC purification (>95% purity) .

- Click chemistry precursors : Convert to azides (e.g., methyl 6-(azidomethyl)nicotinate) for CuAAC reactions, ensuring azide purity via IR (2100 cm⁻¹ peak) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.